molecular formula C20H9ClN2O5 B11706861 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid CAS No. 52239-18-6

11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid

Cat. No.: B11706861
CAS No.: 52239-18-6
M. Wt: 392.7 g/mol
InChI Key: UINNSXHKUBEPCC-UHFFFAOYSA-N
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Description

11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid is a complex organic compound belonging to the class of naphthalenecarboxylic acids

Preparation Methods

The synthesis of 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorides with isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP-competitive inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK), binding to the catalytic domain and inhibiting autophosphorylation. This inhibition affects various cellular pathways, including those involved in calcium signaling and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid include:

    7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid: Known for its use as a CaM-KK inhibitor.

    Benzimidazo[2,1-a]benz[de]isoquinoline-7-one: Utilized in fluorescent sensors and organic semiconductors.

    11-Chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one: Shares structural similarities and is used in similar applications .

These compounds highlight the unique properties of this compound, particularly its dual functionality in biological and industrial applications.

Properties

CAS No.

52239-18-6

Molecular Formula

C20H9ClN2O5

Molecular Weight

392.7 g/mol

IUPAC Name

6-chloro-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid

InChI

InChI=1S/C20H9ClN2O5/c21-8-1-6-14-13(7-8)22-17-9-2-4-11(19(25)26)16-12(20(27)28)5-3-10(15(9)16)18(24)23(14)17/h1-7H,(H,25,26)(H,27,28)

InChI Key

UINNSXHKUBEPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O

Origin of Product

United States

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